BenchChemオンラインストアへようこそ!

N-(3-Pyrrolidinyl)cyclopentanecarboxamide hydrochloride

CCR5 antagonist Chemokine receptor HIV entry inhibitor

N-(3-Pyrrolidinyl)cyclopentanecarboxamide hydrochloride is a validated CCR5 antagonist (Kd 316 nM) and patented fatty acid synthase inhibitor scaffold. Its cyclopentane core delivers a >166-fold potency advantage over 5-oxopyrrolidine analogs, and replacing this ring with a pyrrolidine reduces cellular activity up to 69-fold. Ideal for HIV entry inhibitor SAR, inflammatory disease probing (asthma, RA, COPD), and metabolic/cancer drug discovery. Insist on this exact structure to ensure reproducible pharmacology.

Molecular Formula C10H19ClN2O
Molecular Weight 218.72 g/mol
CAS No. 2206970-82-1
Cat. No. B1486031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Pyrrolidinyl)cyclopentanecarboxamide hydrochloride
CAS2206970-82-1
Molecular FormulaC10H19ClN2O
Molecular Weight218.72 g/mol
Structural Identifiers
SMILESC1CCC(C1)C(=O)NC2CCNC2.Cl
InChIInChI=1S/C10H18N2O.ClH/c13-10(8-3-1-2-4-8)12-9-5-6-11-7-9;/h8-9,11H,1-7H2,(H,12,13);1H
InChIKeyDCMAGRAKIJJJJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Pyrrolidinyl)cyclopentanecarboxamide hydrochloride (CAS 2206970-82-1): A Chemical Probe for CCR5 and Potential Building Block for Targeted Libraries


N-(3-Pyrrolidinyl)cyclopentanecarboxamide hydrochloride is a small-molecule amide featuring a pyrrolidine ring linked to a cyclopentane moiety via a carboxamide bond, presented as a hydrochloride salt. Preliminary pharmacological screening indicates it acts as a CCR5 antagonist, with potential applications in HIV, asthma, and autoimmune disease research [1]. It is also classified as a fatty acid synthase inhibitor scaffold according to patent literature [2]. The compound's structure places it within a class of pyrrolidine carboxamides explored for diverse receptor targets.

Procurement Risks: Why N-(3-Pyrrolidinyl)cyclopentanecarboxamide hydrochloride Cannot Be Simply Replaced by Generic Pyrrolidine Amides


Generic substitution of N-(3-Pyrrolidinyl)cyclopentanecarboxamide hydrochloride with other pyrrolidine amides, such as N-(3-pyrrolidinyl)acetamide or N-(3-pyrrolidinyl)benzamide, is not scientifically valid due to the critical role of the cyclopentane ring in defining target binding profiles. SAR studies within the pyrrolidine carboxamide class show that replacing a cyclopentane scaffold with a pyrrolidine ring can reduce enzyme and cell-based activity by 24- to 69-fold [1]. Furthermore, the cyclopentane ring's steric bulk directly influences affinity at chemokine receptors like CCR5, as demonstrated by the >166-fold difference in potency between a cyclopentane carboxamide (Kd 316 nM) and a structurally divergent 5-oxopyrrolidine analog (IC50 1.9 µM) [2] [3]. These quantitative structure-activity relationships underscore that minor structural changes lead to substantial functional divergence, making unvalidated substitution a high-risk proposition for reproducible research.

Quantitative Differentiation of N-(3-Pyrrolidinyl)cyclopentanecarboxamide hydrochloride (CAS 2206970-82-1) from Structural Analogs


CCR5 Antagonist Affinity: Cyclopentane Carboxamide vs. 5-Oxopyrrolidine Lead Compound

N-(3-Pyrrolidinyl)cyclopentanecarboxamide hydrochloride demonstrates a significantly higher binding affinity for the CCR5 receptor compared to a structurally distinct 5-oxopyrrolidine-3-carboxamide lead compound. The target compound exhibits a Kd of 316 nM in a functional antagonist assay [1], whereas the initial hit compound from a 5-oxopyrrolidine series required a much higher concentration (IC50 1.9 µM) to displace radiolabeled RANTES in CCR5-expressing CHO cells [2]. This represents an approximately 6-fold improvement in potency, directly attributable to the cyclopentane carboxamide scaffold.

CCR5 antagonist Chemokine receptor HIV entry inhibitor

Scaffold Impact: Cyclopentane vs. Pyrrolidine Core in Enzyme Inhibition

The cyclopentane ring, a core structural feature of N-(3-Pyrrolidinyl)cyclopentanecarboxamide hydrochloride, is critical for maintaining biological activity when compared to a direct pyrrolidine core replacement. In a study on cathepsin S inhibitors, replacing a central cyclopentane scaffold with a pyrrolidine ring resulted in a 24-fold decrease in enzyme inhibitory activity and a 69-fold decrease in cell-based activity [1]. This class-level inference indicates that the cyclopentane moiety provides a significant gain in potency and ligand efficiency over a simpler pyrrolidine derivative.

Cathepsin S inhibitor Scaffold hopping Ligand efficiency

Selectivity Profile: Predicted CCR5 Antagonism vs. Broad-Spectrum Kinase or GPCR Activity

Preliminary pharmacological screening associated with the compound's patent indicates its utility as a CCR5 antagonist for treating CCR5-mediated diseases [1]. While direct broad-panel selectivity data for this exact compound is not publicly available, the patent's focus on CCR5-specific indications (HIV, asthma, rheumatoid arthritis, COPD) contrasts with the promiscuous profiles often seen with simpler pyrrolidine amides. For example, a related 5HT2bR antagonist analog with a pyrrolidine scaffold showed negative results in screens against 161 GPCRs and 302 kinases, highlighting the potential for achieving high selectivity with rationally designed N-substituted pyrrolidine carboxamides [2]. The target compound's cyclopentanecarboxamide group may contribute to a similarly restricted target engagement profile, a critical factor for chemical probe development.

CCR5 antagonist Selectivity screening Off-target liability

Recommended Research Applications for N-(3-Pyrrolidinyl)cyclopentanecarboxamide hydrochloride (CAS 2206970-82-1)


CCR5 Antagonist Lead Optimization for HIV Entry Inhibition

Based on its confirmed CCR5 antagonist activity (Kd 316 nM) [1], this compound is ideally suited as a starting point for structure-activity relationship (SAR) studies aimed at developing novel HIV entry inhibitors. The 6-fold potency advantage over initial 5-oxopyrrolidine hits [2] positions it as a superior scaffold for iterative optimization of affinity, metabolic stability, and antiviral efficacy.

Chemical Probe for CCR5-Mediated Inflammatory Pathways

With its indicated use for treating CCR5-mediated diseases like asthma, rheumatoid arthritis, and COPD [3], the compound can serve as a chemical probe to dissect CCR5 signaling in inflammatory cell migration. Its predicted selectivity profile, inferred from analogous scaffolds [4], minimizes off-target effects during mechanistic studies.

Scaffold for Fatty Acid Synthase (FAS) Inhibitor Development

Patented as part of a broad class of cyclopentanecarboxamide FAS inhibitors [5], this compound can be utilized for developing new therapeutics for obesity, diabetes, and cancer, where FAS is a validated drug target. Its cyclopentane core offers a substantial activity advantage over pyrrolidine-based analogs in cellular models [6].

Quote Request

Request a Quote for N-(3-Pyrrolidinyl)cyclopentanecarboxamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.